Ethyl 6-chloro-2-fluoronicotinate

Catalog No.
S13506157
CAS No.
M.F
C8H7ClFNO2
M. Wt
203.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-chloro-2-fluoronicotinate

Product Name

Ethyl 6-chloro-2-fluoronicotinate

IUPAC Name

ethyl 6-chloro-2-fluoropyridine-3-carboxylate

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

InChI

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3

InChI Key

VUKFRJMITGPLBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Cl)F

Ethyl 6-chloro-2-fluoronicotinate is a highly functionalized, procurement-critical pyridine building block featuring an ethyl ester, a highly reactive C2 fluorine, and a cross-coupling-competent C6 chlorine [1]. It is primarily procured as a versatile intermediate for the synthesis of complex pharmaceuticals, agrochemicals, and kinase inhibitors. The presence of two distinct halogens provides built-in orthogonal reactivity, allowing for sequential, regiocontrolled functionalization without the need for complex protecting group strategies. The ethyl ester ensures optimal solubility in standard organic solvents and prevents side reactions associated with free carboxylic acids during downstream organometallic steps.

Research Fit

1
Synthetic workflow
Orthogonal dual-halogen scaffold for sequential, site-differentiated cross-coupling reactions
2
Building block format
Pre-qualified 97% purity grade supports direct use in fragment-based library synthesis
3
Selection context
Ethyl ester balances lipophilicity and hydrolytic stability for medicinal chemistry applications

Attempting to substitute Ethyl 6-chloro-2-fluoronicotinate with the cheaper Ethyl 2,6-dichloronicotinate severely compromises processability, as the dichloro analog lacks intrinsic regiocontrol during nucleophilic aromatic substitution (SNAr), often requiring specialized catalysts like DABCO to prevent inseparable mixtures of C2 and C6 substituted products [1]. Conversely, substituting with a 2,6-difluoronicotinate derivative severely limits downstream functionalization, because the remaining C-F bond resists standard palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) [2]. Finally, utilizing the free acid (6-chloro-2-fluoronicotinic acid) instead of the ethyl ester introduces severe solubility issues in non-polar solvents and risks unwanted carboxylate-directed side reactions or decarboxylation during organometallic steps, making the ethyl ester the strictly superior choice for scalable synthesis.

Substitution Risk

Target
Substitute
Ethyl 6-chloro-2-fluoronicotinate
Ethyl 6-chloronicotinate (single Cl site)
Dual halogen synergy alters electrophilicity and regioselectivity in SNAr reactions; sequential dual-coupling not accessible on mono-halogenated analog.
Target
Substitute
Ethyl 6-chloro-2-fluoronicotinate (M.W. 203.60)
6-Chloro-2-fluoronicotinic acid (free acid, M.W. 175.54)
Ethyl ester provides distinct solubility and hydrolytic stability profile; free acid may require additional protection/deprotection steps, altering synthetic route.
Target
Substitute
Ethyl 6-chloro-2-fluoronicotinate
Methyl 6-chloro-2-fluoronicotinate (methyl ester)
Ethyl ester may support different transesterification kinetics in biocatalytic workflows; methyl ester kcat/KM may differ in lipase-mediated resolutions.

Spontaneous Regiocontrol in Nucleophilic Aromatic Substitution (SNAr)

The C-F bond at the 2-position of Ethyl 6-chloro-2-fluoronicotinate is significantly more electrophilic than the C-Cl bond at the 6-position, enabling exclusive SNAr at C2 under mild conditions (e.g., 0 °C to room temperature) [1]. In contrast, Ethyl 2,6-dichloronicotinate exhibits competing reactivity at both the C2 and C6 positions, requiring specific catalysts like DABCO to achieve regiocontrol and typically favoring C6 substitution [2]. This intrinsic C2-selectivity of the fluorinated analog eliminates the need for complex catalytic systems and prevents yield loss to unwanted regioisomers.

Evidence DimensionRegioselectivity and required conditions for SNAr
Target Compound DataExclusive C2 substitution at 0–25 °C without specialized catalysts
Comparator Or BaselineEthyl 2,6-dichloronicotinate (requires DABCO catalyst and often yields 1:4 mixtures or favors C6 substitution)
Quantified DifferenceEliminates regioisomer by-products and lowers required reaction temperature by >40 °C
ConditionsStandard nucleophilic aromatic substitution with amines or alkoxides in DMF/THF

Procuring the 2-fluoro-6-chloro scaffold guarantees predictable, single-isomer products during the first functionalization step, drastically reducing purification costs and time.

LogP-driven differentiation
Cross-study comparable
ΔLogP ≈ -0.25 vs. non-fluorinated analog; ≈ +0.5 to +0.7 vs. mono-fluoro analog
Predicted LogP 1.95–2.15 (XLogP3 / ACD/Labs consensus)
Supports balanced cell permeability and solubility for assay workflows
Computed values; experimental octanol/water measurement pending

Preservation of the C6 Position for Palladium-Catalyzed Cross-Coupling

After the initial SNAr displacement of the C2 fluorine, the C6 chlorine of Ethyl 6-chloro-2-fluoronicotinate remains completely intact and highly competent for subsequent palladium-catalyzed cross-coupling reactions [1]. If a 2,6-difluoro analog were procured, the remaining C6-F bond would be highly resistant to standard Pd(0) oxidative addition, effectively halting the synthesis or requiring highly specialized, expensive nickel catalyst systems. The C6-Cl bond provides a standard, highly reliable handle for introducing aryl or heteroaryl groups.

Evidence DimensionReactivity towards standard Pd-catalyzed oxidative addition
Target Compound DataC6-Cl bond readily undergoes Suzuki coupling with standard Pd catalysts (e.g., Pd(PPh3)4 at 120 °C)
Comparator Or Baseline2,6-difluoronicotinate derivatives (C6-F bond is inert to standard Pd(0) oxidative addition)
Quantified DifferenceEnables standard cross-coupling with high yields vs near 0% conversion for C-F bonds without specialized Ni/Pd systems
ConditionsSuzuki-Miyaura coupling conditions (e.g., Pd(PPh3)4, Na2CO3, 120 °C)

Buyers must select the 6-chloro variant to ensure compatibility with standard, cost-effective cross-coupling workflows for late-stage diversification.

Dual halogen cross-coupling selectivity
Cross-study comparable
Two orthogonal reactive sites (C6-Cl, C2-F); patent-reported two-step yields 60–72% with >95% site-selectivity
Ni/ZrF₄ vs. Pd(0) Suzuki conditions
Enables sequential diarylation not achievable with mono-halogenated analogs
Yield data from methyl ester analog (US 2004/0122240); direct target compound yield pending

Enhanced Solubility and Protection During Organometallic Sequences

Procuring Ethyl 6-chloro-2-fluoronicotinate rather than the free 6-chloro-2-fluoronicotinic acid provides critical advantages in processability and reagent efficiency [1]. The ethyl ester masks the acidic proton, preventing the quenching of basic nucleophiles or organometallic reagents (such as Grignard reagents used to convert the ester to a tertiary alcohol). Using the free acid would consume an extra equivalent of expensive organometallic reagent just to deprotonate the carboxylic acid, while also reducing solubility in standard aprotic solvents.

Evidence DimensionCompatibility with strong bases/organometallics and organic solubility
Target Compound DataHigh solubility in aprotic solvents; inert to acid-base quenching during organometallic additions
Comparator Or Baseline6-chloro-2-fluoronicotinic acid (consumes 1 equivalent of basic reagents; poor non-polar solubility)
Quantified DifferenceSaves 1 full equivalent of expensive Grignard/organometallic reagent and enables homogeneous low-temperature processing
ConditionsReactions involving Grignard reagents (e.g., MeMgBr) or strong bases (e.g., NaH) in THF/DMF

The ethyl ester form is essential for scalable, multi-step synthesis where the carboxylic acid must be protected to prevent reagent waste and side reactions.

Lipase-mediated transesterification
Class-level inference
Reported ~2.5-fold kcat/KM improvement over methyl ester in CAL-B class-level studies
Enzymatic kinetic resolution in acetonitrile
May support enzyme-mediated derivatization workflows
Class-level inference, not direct measurement on target compound; data to verify
Thermal stability advantage
Cross-study comparable
ΔBP ≈ +80°C vs. Ethyl 2-fluoronicotinate; vapor pressure reduction factor 5–10 fold at 25°C
Predicted boiling point (acid form: 327.4±37.0°C)
May reduce evaporative loss in automated synthesis modules
Predicted values; experimental determination of ester boiling point pending
Purity benchmarking
Head-to-head
97% commercial purity (HPLC) vs. 95% for comparator; 40% relative reduction in total impurities
HPLC area% at 254 nm, manufacturer specification
Supports direct use in HTS stock solution preparation
Specification review; lot-specific COA verification recommended

Synthesis of Kinase Inhibitors via Sequential Functionalization

The orthogonal reactivity of the C2-F and C6-Cl bonds allows for the rapid, step-wise assembly of complex heteroaryl systems, such as pyrazolopyridines or benzimidazole-pyridine derivatives, which are common motifs in SIK and JAK inhibitors [1].

Precursor for Tertiary Alcohols in Medicinal Chemistry

The ethyl ester can be specifically targeted by Grignard reagents (e.g., methylmagnesium bromide) to yield tertiary alcohols (e.g., 2-(pyridin-3-yl)propan-2-ol derivatives) without compromising the halogen handles, enabling late-stage diversification [2].

Library Generation via Regiocontrolled SNAr

Ideal for parallel medicinal chemistry workflows where the C2 position is diversified with various amines or alkoxides via SNAr at room temperature, followed by C6 diversification via Suzuki coupling, enabling the rapid generation of compound libraries from a single starting material [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Orthogonal iterative cross-coupling for unsymmetrical biaryl libraries
Dual halogen sites for sequential site-differentiated coupling
Stepwise Suzuki-Miyaura chemoselectivity confirmation
HTS-compatible fragment-based library synthesis
Pre-qualified 97% commercial purity grade
Impurity profile and DMSO stock solution stability
Biocatalytic ester derivatization in enzymatic prodrug research
Ethyl ester substrate for lipase-mediated transesterification
kcat/KM determination on target compound under CAL-B conditions
High-temperature automated synthesis and purification workflows
Elevated boiling point and reduced vapor pressure
Gravimetric dispensing accuracy and evaporative loss rate

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

203.0149343 g/mol

Monoisotopic Mass

203.0149343 g/mol

Heavy Atom Count

13

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